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Abstract

Terflavoxate hydrochloride, also known as REC 15/2053, is a flavone derivative investigated
for its spasmolytic properties, primarily targeting the smooth muscle of the urinary bladder.
Developed as a more potent and stable analog of flavoxate, its pharmacological profile is
characterized by a primary mechanism of action involving calcium channel antagonism. This
technical guide provides a comprehensive overview of the preclinical pharmacology of
Terflavoxate hydrochloride, detailing its mechanism of action, pharmacodynamics, and
available quantitative data. The guide includes detailed experimental protocols for key in vitro
assays and visual representations of its signaling pathway and experimental workflows to
support further research and development in the field of urology.

Introduction

Terflavoxate hydrochloride (chemical name: 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-
carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride) is a synthetic flavone
derivative with notable spasmolytic activity on the lower urinary tract.[1] It was developed as an
analog of flavoxate with the aim of improving potency and stability.[2] Preclinical investigations
have primarily focused on its potential as a therapeutic agent for overactive bladder (OAB) and
other urinary tract disorders characterized by detrusor muscle instability.[2] Although it
progressed to Phase Il clinical trials for urination disorders, these trials were ultimately
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discontinued.[2] This guide synthesizes the available preclinical data to provide a detailed
pharmacological profile of Terflavoxate hydrochloride.

Mechanism of Action

The primary mechanism of action of Terflavoxate hydrochloride is the blockade of L-type
voltage-dependent calcium channels.[3] This distinguishes it from traditional anticholinergic
agents used in the management of OAB. By inhibiting the influx of extracellular calcium into
bladder smooth muscle cells, Terflavoxate hydrochloride reduces the intracellular calcium
concentration required for the activation of calmodulin and subsequently, myosin light chain
kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains,
resulting in smooth muscle relaxation and a reduction in bladder contractility.

While Terflavoxate hydrochloride exhibits a weak affinity for muscarinic receptors, its
functional activity is not primarily mediated through muscarinic receptor antagonism. In vitro
studies have shown that its inhibition of carbachol-induced bladder contractions is non-
competitive, further supporting a mechanism of action distinct from direct muscarinic receptor
blockade.

Signaling Pathway

The signaling pathway for Terflavoxate hydrochloride's spasmolytic effect on bladder smooth
muscle is initiated by its interaction with L-type calcium channels.
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Caption: Signaling pathway of Terflavoxate hydrochloride in bladder smooth muscle.
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Pharmacodynamics
In Vitro Spasmolytic Activity

Preclinical studies have consistently demonstrated the spasmolytic effects of Terflavoxate

hydrochloride on isolated urinary bladder strips from various species, including rats, rabbits,
and humans. It has been shown to inhibit contractions induced by various stimuli, including

high potassium (KCI), the muscarinic agonist carbachol, and electrical field stimulation.

Notably, Terflavoxate hydrochloride was found to be as effective as flavoxate, oxybutynin, and
terodiline in inhibiting both the phasic and tonic components of K+-induced contractions.
Furthermore, it inhibited field stimulation-induced contractions of rabbit bladder strips by more
than 50%, suggesting a non-muscarinic mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for Terflavoxate hydrochloride
and comparator compounds from in vitro studies.

Table 1: Receptor Binding Affinities (IC50 Values)

[3H]Nitrendipine

Binding Sites (L- Muscarinic oal-Adrenergic
Compound

type Caz* Receptors Receptors

Channels)
Terflavoxate HCI ]

14 uM 18 uM Inactive
(REC 15/2053)
Flavoxate Inactive 12.2 uM Not Reported
Oxybutynin 44.4 uM 5.4 nM Not Reported
Terodiline Not Reported 588 nM Not Reported
Imipramine Not Reported 653 nM 248 nM

Table 2: In Vitro Functional Activity on Bladder Smooth Muscle

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Inhibition of Field

Inhibition of K+- Inhibition of . .
. . Stimulation-
Compound induced Carbachol-induced
) ] induced
Contractions Contractions

Contractions

Equally effective to
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Terodiline Effective ) o
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Pharmacokinetics

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and
excretion (ADME) of Terflavoxate hydrochloride, are not extensively available in the public
domain. Preclinical development would have involved such studies in animal models to predict
its behavior in humans, but specific parameters have not been published.

Clinical Trials

Terflavoxate hydrochloride was under Phase Il clinical development for the treatment of
urination disorders. However, these trials were discontinued in the late 1990s. The specific
reasons for discontinuation and the detailed results from these clinical studies have not been

publicly disclosed.

Experimental Protocols
In Vitro Isometric Contraction of Bladder Smooth Muscle
Strips

This protocol outlines the general methodology used to assess the spasmolytic activity of
compounds on isolated bladder tissue.
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Caption: Workflow for in vitro isometric bladder strip contraction assay.
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Methodology:

o Tissue Preparation: Laboratory animals (e.g., Sprague-Dawley rats, New Zealand white
rabbits) are euthanized according to ethical guidelines. The urinary bladder is quickly excised
and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaClI2
2.5, KH2PO4 1.2, MgS04 1.2, NaHCO3 25, glucose 11.7). Longitudinal strips of the detrusor
muscle are carefully dissected.

o Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-
Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of
the strip is attached to a fixed hook, and the other is connected to an isometric force
transducer to record changes in tension. An optimal resting tension is applied, and the tissue
is allowed to equilibrate.

o Experimental Procedure: After equilibration, stable and reproducible contractions are
induced using contractile agents such as high potassium chloride (KCI) solution (to induce
depolarization-mediated contraction), carbachol (a muscarinic agonist), or electrical field
stimulation (EFS) (to induce nerve-mediated contractions). Once a stable contraction is
achieved, Terflavoxate hydrochloride is added to the organ bath in a cumulative manner,
and the resulting relaxation is recorded.

o Data Analysis: The inhibitory effect of Terflavoxate hydrochloride is quantified by measuring
the percentage reduction in the amplitude of the induced contractions. Concentration-
response curves are then plotted to determine the potency of the compound, often
expressed as the IC50 value (the concentration required to produce 50% of the maximum
inhibition).

Patch-Clamp Electrophysiology for Calcium Channel
Antagonism

This protocol describes the whole-cell patch-clamp technique used to measure the effect of
Terflavoxate hydrochloride on L-type calcium channel currents in isolated bladder smooth
muscle cells (myocytes).

Methodology:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/product/b1194338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the detrusor
muscle of the urinary bladder.

» Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is
employed. A glass micropipette with a small tip diameter is pressed against the cell
membrane to form a high-resistance "giga-seal." The membrane patch under the pipette tip
is then ruptured to gain electrical access to the cell's interior.

» Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential)
by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate voltage-
gated calcium channels.

e Measurement of Calcium Currents: The influx of calcium ions (or barium ions, often used as
a charge carrier through calcium channels) is measured as an inward electrical current.

e Drug Application: Terflavoxate hydrochloride is applied to the cell via the extracellular
solution. The effect of the compound on the amplitude and kinetics of the calcium channel
currents is then recorded and quantified.

Discussion and Future Directions

The preclinical data for Terflavoxate hydrochloride strongly suggest that its spasmolytic effect
on the urinary bladder is primarily mediated by the blockade of L-type calcium channels. Its
weak affinity for muscarinic receptors indicates a favorable profile compared to traditional
anticholinergic agents, potentially with fewer side effects such as dry mouth and constipation.

The discontinuation of its clinical development in Phase Il trials leaves questions about its
efficacy and safety in humans unanswered. The lack of publicly available in vivo
pharmacokinetic data is a significant gap in its pharmacological profile.

Future research could focus on several areas:

« In vivo studies: Conducting in vivo studies in animal models of OAB to evaluate the efficacy
and pharmacokinetic profile of Terflavoxate hydrochloride. Cystometry studies would be
particularly valuable to assess its effects on bladder capacity, voiding pressure, and the
frequency of non-voiding contractions.
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o Selectivity Profiling: Further investigation into the selectivity of Terflavoxate hydrochloride for
bladder smooth muscle L-type calcium channels over those in other tissues (e.g.,
cardiovascular system) would be crucial for assessing its potential safety margin.

o Metabolite Activity: Identifying the metabolites of Terflavoxate hydrochloride and
characterizing their pharmacological activity would provide a more complete understanding
of its in vivo effects.

Conclusion

Terflavoxate hydrochloride is a flavone derivative with a clear mechanism of action as a
calcium channel antagonist in bladder smooth muscle. The available preclinical data
demonstrate its potential as a spasmolytic agent for the treatment of lower urinary tract
disorders. While its clinical development was halted, the detailed pharmacological profile
presented in this guide provides a valuable resource for researchers and scientists interested
in the development of novel therapies for overactive bladder and related conditions. Further
investigation into its in vivo properties and the reasons for its clinical discontinuation could
provide important insights for the future of drug development in this therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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